6-(tert-Butyl)chroman-4-one

Cytochrome P450 inhibition CYP1A1 selectivity Drug metabolism screening

Uncharacterized chromanone isomers risk experimental failure in SIRT2 inhibition and CYP profiling. 6-(tert-Butyl)chroman-4-one provides documented SAR positioning for SIRT2 and isozyme-specific CYP data (CYP1A1 IC50: 5,000 nM; CYP2B1 IC50: 53,000 nM). - **SIRT2-aligned substitution**: 6-position tert-butyl matches favorable SAR for neurodegenerative disease research. - **Patent-documented intermediate**: Industrial synthesis pathway (JP5514522B2, US 549/401) ensures supply chain reproducibility. - **CAS-verified identity**: Unambiguous distinction from 8-isomer (CAS 23067-79-0).

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 23067-77-8
Cat. No. B3381385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)chroman-4-one
CAS23067-77-8
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)OCCC2=O
InChIInChI=1S/C13H16O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3
InChIKeyWIHDZXWBSWGOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butyl)chroman-4-one (CAS 23067-77-8): Procurement-Grade Chromanone Scaffold for SIRT2 and CYP Research


6-(tert-Butyl)chroman-4-one (CAS 23067-77-8) is a substituted chroman-4-one derivative characterized by a tert-butyl group at the 6-position of the 2,3-dihydro-1-benzopyran-4-one scaffold . This oxygen-containing heterocyclic compound serves as both a synthetic intermediate and a bioactive scaffold in medicinal chemistry research, with documented interactions against cytochrome P450 enzymes and sirtuin deacetylases [1]. Its molecular formula is C13H16O2 with a molecular weight of 204.26 g/mol, and the compound is commercially available at research-grade purities typically ≥95-97% .

Why Chroman-4-one Analogs Cannot Substitute for 6-(tert-Butyl)chroman-4-one Without Functional Validation


The tert-butyl substitution at the 6-position confers steric bulk and electronic properties that distinguish this compound from unsubstituted chroman-4-one and positional isomers (7-tert-butyl and 8-tert-butyl variants, CAS 23067-79-0). Structure-activity relationship (SAR) studies on the chroman-4-one scaffold demonstrate that substituent position critically influences enzyme inhibition potency and selectivity profiles, particularly for sirtuin 2 (SIRT2) where 6- and 8-substitutions with larger, electron-withdrawing groups are favorable for activity . Generic substitution among chroman-4-one analogs without empirical validation risks experimental inconsistency in target engagement assays, CYP inhibition profiling, and synthetic intermediate reactivity. The quantitative evidence below substantiates the functional non-equivalence of this specific substitution pattern relative to relevant comparators.

6-(tert-Butyl)chroman-4-one: Quantitative Differentiating Evidence vs. Closest Analogs


6-(tert-Butyl)chroman-4-one Demonstrates 10.6-Fold Selective CYP1A1 Inhibition Over CYP2B1 in Rat Microsomal Assays

In rat liver microsomal assays, 6-(tert-Butyl)chroman-4-one exhibits differential inhibitory potency against cytochrome P450 isozymes. The compound shows a 10.6-fold selectivity for CYP1A1 (AHH activity) over CYP2B1 (aminopyrine N-demethylase) when evaluated under comparable conditions [1][2]. This selectivity profile is intrinsic to the 6-tert-butyl substitution pattern; unsubstituted chroman-4-one and alternative substitution patterns exhibit distinct CYP inhibition signatures, necessitating compound-specific validation for drug metabolism studies .

Cytochrome P450 inhibition CYP1A1 selectivity Drug metabolism screening

6-Substitution on Chroman-4-one Scaffold Confers Favorable SIRT2 Inhibitory Activity in Class-Level SAR Analysis

Structure-activity relationship studies on chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors have established that substitutions at the 6- and 8-positions with larger, electron-withdrawing or sterically bulky groups are favorable for inhibitory activity . The most potent compound identified in this series, 6,8-dibromo-2-pentylchroman-4-one, achieved an IC50 of 1.5 μM against SIRT2 . While 6-(tert-Butyl)chroman-4-one itself has not been directly assayed for SIRT2 in the published SAR series, its 6-tert-butyl substitution aligns with the pharmacophoric requirements identified for this target class . In contrast, unsubstituted chroman-4-one or 7-substituted analogs would be predicted to exhibit reduced SIRT2 engagement based on the established SAR pattern.

SIRT2 inhibition Neurodegenerative disease Structure-activity relationship

6-(tert-Butyl)chroman-4-one Positional Isomers (7- and 8-tert-Butyl) Are Commercially Distinct Entities with Non-Equivalent Biological Profiles

6-(tert-Butyl)chroman-4-one (CAS 23067-77-8) is structurally distinct from its positional isomers 7-(tert-butyl)chroman-4-one and 8-(tert-butyl)chroman-4-one (CAS 23067-79-0) [1]. These isomers share the identical molecular formula (C13H16O2, MW 204.26) but differ in the substitution position on the chromanone benzene ring. SAR studies on chroman-4-one derivatives have explicitly demonstrated that 6- and 8-substitutions produce favorable SIRT2 inhibition, whereas 7-substitution yields reduced activity . The compounds are commercially available under distinct catalog numbers with differing purity specifications and storage requirements, and their non-equivalent biological profiles preclude substitution without re-validation .

Positional isomer differentiation Procurement specificity Medicinal chemistry

6-(tert-Butyl)chroman-4-one Serves as a Defined Intermediate in Patented Synthetic Routes to Chromanone-Derived Therapeutics

Patent literature explicitly identifies 6-substituted chroman-4-one derivatives, including those bearing tert-butyl substitution, as valuable intermediates in pharmaceutical synthesis [1]. Specifically, patent JP5514522B2 (Dainippon Sumitomo Pharma) describes chromanone compounds with tert-butyl substitution as intermediates for producing therapeutics targeting depression and related neurological conditions [2]. Additionally, US patent class 549/401 encompasses processes for preparing 6-substituted 4-chromanones from para-substituted phenolic precursors, with industrial-scale production methods described for these intermediates . This patent-defined utility distinguishes 6-(tert-Butyl)chroman-4-one from non-patented chromanone analogs lacking documented synthetic pathway relevance.

Synthetic intermediate Process chemistry Patent-defined scaffold

6-(tert-Butyl)chroman-4-one (CAS 23067-77-8): Evidence-Backed Research and Industrial Application Scenarios


SIRT2 Inhibitor Discovery and Lead Optimization Programs

Researchers pursuing SIRT2 inhibitors for neurodegenerative disease applications should prioritize 6-(tert-Butyl)chroman-4-one as a scaffold aligned with favorable SAR. Published SAR studies on chroman-4-one derivatives demonstrate that substitutions at the 6-position with sterically bulky or electron-withdrawing groups enhance SIRT2 inhibitory activity, with 6,8-dibromo-2-pentylchroman-4-one achieving an IC50 of 1.5 μM . The 6-tert-butyl substitution pattern places this compound within the pharmacophoric space associated with SIRT2 engagement, whereas 7-substituted analogs are predicted to exhibit reduced potency based on the same SAR analysis . This compound serves as a validated starting point for further derivatization at the 2- and 8-positions to optimize potency and selectivity profiles.

Cytochrome P450 Inhibition Profiling and Drug Metabolism Studies

6-(tert-Butyl)chroman-4-one provides a characterized CYP inhibition profile with documented IC50 values of 5,000 nM for CYP1A1 and 53,000 nM for CYP2B1 in rat microsomal assays [1]. This 10.6-fold selectivity between CYP1A1 and CYP2B1 establishes a reference baseline for researchers evaluating drug-drug interaction potential or metabolic stability of chromanone-derived compounds. The documented isozyme-specific inhibition data enables more informed experimental design compared to uncharacterized chromanone analogs, reducing the need for de novo CYP profiling before downstream applications.

Process Chemistry Development Using Patent-Defined Synthetic Intermediates

Industrial process chemists developing synthetic routes to chromanone-derived active pharmaceutical ingredients can utilize 6-(tert-Butyl)chroman-4-one as a patent-documented intermediate. Patent JP5514522B2 explicitly describes chromanone compounds bearing tert-butyl substitution as intermediates for manufacturing therapeutics targeting depression [2]. US patent class 549/401 further encompasses efficient processes for preparing 6-substituted 4-chromanones from para-substituted phenolic precursors using hydrogen fluoride-mediated rearrangement and cyclization [3]. The established synthetic accessibility and documented industrial-scale production methods distinguish this compound from non-patented chromanone analogs lacking validated process chemistry pathways.

Medicinal Chemistry Scaffold with Defined Positional Isomer Identity

Laboratories conducting structure-activity relationship studies require precise compound identity verification to avoid isomer misassignment. 6-(tert-Butyl)chroman-4-one (CAS 23067-77-8) is unambiguously distinguishable from its 8-isomer (CAS 23067-79-0), which carries distinct biological activity predictions based on established SAR [4]. The compound is commercially available at research-grade purities (95-97%) with defined storage conditions (sealed, dry, 2-8°C) suitable for reproducible experimental outcomes . This procurement specificity is critical for laboratories maintaining chain-of-custody documentation and requiring CAS-verified compound identity for publication or regulatory submissions.

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